
1-(3,4-dimethoxyphenyl)ethan-1-one oxime
Overview
Description
1-(3,4-Dimethoxyphenyl)ethan-1-one oxime (CAS 88920-78-9) is an oxime derivative synthesized from its ketone precursor, 3′,4′-dimethoxyacetophenone, through hydroxylamine-mediated condensation. The compound is characterized by a 3,4-dimethoxyphenyl group attached to an ethanone oxime moiety. It is a white crystalline solid with 97% purity, requiring refrigeration (below 4°C) and protection from moisture for stability . Safety data indicate it is irritating to eyes, skin, and respiratory systems, necessitating gloves and ventilation during handling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime typically involves the reaction of 3,4-dimethoxyacetophenone with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in an aqueous or alcoholic medium. The reaction mixture is heated to facilitate the formation of the oxime derivative. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction is typically conducted in large reactors with precise control over temperature, pH, and reaction time. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)ethan-1-one oxime undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,4-dimethoxyphenyl)ethan-1-one oxime has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)ethan-1-one oxime involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit the activity of enzymes involved in oxidative stress responses, leading to potential therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Properties
Key Compounds Compared:
1-(3,4-Dimethoxyphenyl)ethan-1-one oxime
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one oxime
1-(3,4-Dichlorophenyl)ethanone oxime
1-(3-Bromophenyl)ethan-1-one oxime
3′,4′-Dimethoxyacetophenone (ketone precursor)
Functional Group and Electronic Effects
- Oxime vs. Ketone: The oxime group introduces a hydroxylamine moiety (–N–OH), enhancing hydrogen-bonding capability compared to the ketone.
- Substituent Influence :
- Electron-donating groups (e.g., 3,4-dimethoxy): Stabilize aromatic systems, reduce electrophilicity, and may lower reactivity in nucleophilic substitutions.
- Electron-withdrawing groups (e.g., nitro, chloro, bromo): Increase electrophilicity at the carbonyl/oxime site, enhancing reactivity in condensation or cyclization reactions .
Biological Activity
1-(3,4-Dimethoxyphenyl)ethan-1-one oxime is a compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article aims to provide a comprehensive overview of its biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C₁₀H₁₃NO₃
- IUPAC Name : this compound
This compound belongs to a class of oxime derivatives known for their diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, its derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. A notable study reported that compounds similar to this oxime demonstrated IC50 values ranging from 1.82 to 5.55 μM against different cancer cell lines, indicating strong anti-proliferative effects .
Table 1: Anticancer Activity of Related Compounds
Compound | Cell Line Tested | IC50 (μM) |
---|---|---|
Compound A | HCT-116 | 2.86 |
Compound B | MCF-7 | 5.55 |
Compound C | HePG-2 | 1.82 |
The structure-activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances the anticancer activity of these compounds .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro studies demonstrated effective antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) as low as 0.23 mg/mL for certain derivatives .
Table 2: Antimicrobial Activity Data
Compound | Bacterial Strain | MIC (mg/mL) |
---|---|---|
Compound D | B. cereus | 0.23 |
Compound E | E. coli | 0.47 |
Compound F | S. Typhimurium | 0.70 |
These findings indicate that modifications in the molecular structure can significantly influence the antimicrobial efficacy .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been explored for its anti-inflammatory effects. Research indicates that this compound may inhibit key inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
Case Studies and Research Findings
A series of research studies have focused on the synthesis and evaluation of biological activities related to oxime derivatives:
- Synthesis and Evaluation : A study synthesized various derivatives of oximes and evaluated their biological activities comprehensively . The results indicated that certain structural modifications led to enhanced biological activity.
- Mechanistic Insights : Another study provided insights into the mechanisms underlying the anticancer activity of related compounds, suggesting that they may induce apoptosis through specific signaling pathways .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-(3,4-dimethoxyphenyl)ethan-1-one oxime, and how can reaction conditions be optimized?
- Methodological Answer : The oxime is typically synthesized via condensation of 1-(3,4-dimethoxyphenyl)ethan-1-one with hydroxylamine hydrochloride under basic conditions (e.g., potassium acetate in methanol). Optimization includes adjusting reaction time (12–24 hours), temperature (60–80°C), and stoichiometric ratios (1:1.2 ketone:NHOH·HCl). Purification via preparative HPLC (HO/CHCN + 0.1% formic acid) yields high-purity product .
- Key Parameters : Monitor reaction progress by TLC (R ~0.3 in ethyl acetate/hexane) and confirm oxime formation via IR (C=N stretch ~1600 cm) .
Q. Which spectroscopic techniques are most effective for characterizing this oxime, and what critical data points should be prioritized?
- Methodological Answer :
- NMR : H NMR reveals methoxy singlet(s) at δ 3.7–3.8 ppm and oxime proton (NH) at δ ~10.9 ppm (DMSO-d). C NMR confirms C=N at ~150–155 ppm .
- Mass Spectrometry : Electron ionization (EI-MS) shows molecular ion [M+H] at m/z 208.1 (calculated for CHNO). NIST databases provide reference fragmentation patterns .
- IR : Key bands include O-H (oxime, ~3200 cm) and aromatic C-H stretches (~3030 cm) .
Q. How does the stability of this oxime vary under different storage conditions, and what precautions are necessary for long-term use?
- Methodological Answer : The compound is hygroscopic and light-sensitive. Store at -20°C in amber vials under inert atmosphere (N or Ar). Stability studies indicate ≥95% purity retention over 6 months when stored properly. Avoid aqueous solutions (hydrolysis risk at pH < 5 or > 9) .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of oxime formation in derivatives with competing functional groups?
- Methodological Answer : Regioselectivity is influenced by electronic effects (e.g., methoxy groups activate specific aryl positions) and steric hindrance. Computational modeling (DFT at B3LYP/6-31G*) predicts preferential oxime formation at the carbonyl adjacent to electron-donating substituents (3,4-dimethoxy). Experimental validation via X-ray crystallography (e.g., bond angles ~120° for C=N-O) confirms theoretical predictions .
Q. How can contradictory data on biological activity (e.g., antimicrobial vs. inert results) be resolved in structure-activity relationship (SAR) studies?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., broth microdilution vs. disk diffusion) or impurity interference. Standardize protocols:
- Use >98% pure compound (HPLC-verified).
- Test across multiple cell lines (e.g., Gram+/Gram- bacteria, fungal strains).
- Correlate activity with substituent electronic profiles (Hammett σ values for methoxy groups) .
Q. What advanced chromatographic methods are recommended for separating stereoisomers or tautomeric forms of this oxime?
- Methodological Answer : Chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) resolves E/Z isomers. Mobile phase: n-hexane/isopropanol (85:15) + 0.1% TFA. For tautomers (oxime ⇌ nitroso), use low-temperature NMR (-40°C in CDCl) to slow interconversion .
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(11-12)8-4-5-9(13-2)10(6-8)14-3/h4-6,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILXJZPXGWURHNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CC(=C(C=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70381272 | |
Record name | Ethanone,1-(3,4-dimethoxyphenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88920-78-9 | |
Record name | Ethanone,1-(3,4-dimethoxyphenyl)-, oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70381272 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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